molecular formula C22H18N2O4 B14949651 4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B14949651
M. Wt: 374.4 g/mol
InChI Key: ALDVUFUYFGLQFF-UHFFFAOYSA-N
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Description

4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is a benzoic acid derivative featuring a bifunctional amide scaffold. The molecule contains two aromatic rings connected via amide bonds: a 2-methylphenyl group linked to an aniline moiety, which is further conjugated to the 4-aminobenzoic acid core. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the methyl group) and hydrogen-bonding capacity (via the carboxylic acid and amide groups). The compound’s synthesis typically involves sequential amide coupling reactions, as seen in analogous protocols . Its molecular weight is approximately 405.41 g/mol (calculated from the formula C23H19N3O4), and it is hypothesized to exhibit biological activity related to kinase or epigenetic enzyme inhibition, based on structural similarities to dual BET/HDAC inhibitors .

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

4-[[2-[(2-methylbenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-3-7-17(14)20(25)24-19-9-5-4-8-18(19)21(26)23-16-12-10-15(11-13-16)22(27)28/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28)

InChI Key

ALDVUFUYFGLQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multiple steps. One common method is the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzoic acid to form the amide linkage. The final step involves the reaction of this intermediate with another molecule of 2-methylbenzoic acid to form the second amide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amide linkages and aromatic rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

4-[(2-{[(tert-Butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic Acid

  • Structure : Features a tert-butoxycarbonyl (Boc) group instead of the 2-methylphenyl substituent.
  • ~2.8 for the target compound). Quantum chemical calculations confirm a planar amide linkage and stable HOMO-LUMO energy gaps (~5.1 eV), suggesting distinct electronic properties compared to the target compound .
  • Applications : Used as a protected intermediate in peptide synthesis.

4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic Acid Methyl Ester

  • Structure : Contains a dimethoxybenzoyl group and a methyl ester at the carboxylic acid position.
  • Key Differences :
    • The methoxy groups increase hydrophilicity (aqueous solubility ~15 mg/L vs. ~5 mg/L for the target compound).
    • The methyl ester reduces acidity (pKa ~4.8 vs. ~2.9 for the free carboxylic acid in the target compound), altering bioavailability .

2-{[(4-Fluorophenyl)amino]carbonyl}benzoic Acid

  • Structure : Substituted with a fluorophenyl group instead of 2-methylphenyl.
  • Key Differences :
    • Fluorine’s electronegativity enhances dipole moments, improving binding to polar enzyme pockets.
    • Lower molecular weight (259.23 g/mol) and higher acidity (pKa ~2.5) compared to the target compound .
  • Applications : Investigated as a protease inhibitor precursor.

Biological Activity

4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid, a compound with the CAS number 317353-73-4, has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure and Characteristics

  • Molecular Formula : C28H34N4O6
  • Molecular Weight : 522.59 g/mol
  • Solubility : Soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM)
  • pKa : Approximately 4.66
  • Color : White to off-white powder

Table 1: Physical Properties

PropertyValue
Boiling Point721.1 ± 60 °C (Predicted)
Density1.325 ± 0.06 g/cm³ (Predicted)
Storage TemperatureRoom Temperature

The compound is believed to function primarily as a cholecystokinin-B receptor (CCK-BR) antagonist. CCK-BR plays a significant role in gastric acid secretion and has been implicated in various cancers, particularly pancreatic cancer. Research indicates that antagonism of this receptor can inhibit tumor growth and gastric acid secretion, making it a potential therapeutic target.

In Vitro Studies

A study published in PMC evaluated several derivatives related to CCK-BR antagonism, including compounds similar to this compound. The findings highlighted:

  • Binding Affinity : Compounds exhibited IC50 values ranging from 0.2 to 975 nM for CCK-BR binding.
  • Cytotoxicity : Moderate growth inhibitory activities against pancreatic cancer cells were observed, suggesting potential for therapeutic use against such malignancies .

Case Studies

  • Pancreatic Cancer Treatment
    • In an experimental setup, the compound demonstrated significant inhibition of gastric acid secretion and reduced proliferation of MiaPaca-2 pancreatic cancer cells.
    • The study emphasized the need for novel CCK-BR antagonists in improving treatment outcomes for advanced gastric cancer patients.
  • Pharmacokinetic Studies
    • Molecular modeling studies have shown that the structural features of the compound correlate well with its biological activity, indicating its suitability for further development as an anticancer agent.

Efficacy Against Cancer Cells

Recent studies have focused on the efficacy of this compound against various cancer cell lines. Notably:

  • Cell Line Tested : MiaPaca-2 (pancreatic cancer)
  • Results : The compound exhibited a dose-dependent inhibition of cell growth, aligning with its mechanism as a CCK-BR antagonist.

Table 2: Biological Activity Summary

Study FocusResultReference
CCK-BR BindingIC50 range: 0.2 - 975 nM
CytotoxicityModerate growth inhibition
Gastric Acid Secretion InhibitionSignificant reduction observed

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